molecular formula C10H13NOSi B1382408 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one CAS No. 1064706-78-0

5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one

Cat. No. B1382408
CAS RN: 1064706-78-0
M. Wt: 191.3 g/mol
InChI Key: SWBOPPDLCVSNPO-UHFFFAOYSA-N
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Description

5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one, also known as 5-TESEP, is an organosilicon compound with a wide range of applications in scientific research. This compound has been studied extensively in both biochemical and physiological contexts, and has been found to have a number of promising effects. In

Scientific Research Applications

Synthesis of Novel Compounds

A study described a fast and efficient synthesis of a biologically important class of 1,4-disubstituted-4-(5-pyrrolidin-2-one)-1,2,3-triazoles using 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one, showcasing its potential in novel compound synthesis (Stefani, Ferreira, & Vieira, 2012).

Characterization of Chemical Compounds

Research conducted by Al-taweel (2002) involved preparing 2-[2-(Trimethylsilyl)ethynyl] pyridine, leading to the synthesis and characterization of 2,5-Bis(2-pyridyl)thiophene, highlighting the chemical's role in forming and analyzing new compounds (Al-taweel, 2002).

Antifungal Activity

Ballinas-Indilí et al. (2021) explored the synthesis of 3-acetylated dihydropyridine acids from 3-((trimethylsilyl)ethynyl)pyridine. These compounds demonstrated significant in vitro antifungal activity, indicating the potential of this chemical in antifungal drug development (Ballinas-Indilí et al., 2021).

Development of Fluorescent Materials

Takayama et al. (2004) showed that reacting Ti(O-i-Pr)(4)/2i-PrMgCl reagent with 2,n-bis[(trimethylsilyl)ethynyl]pyridines yielded monotitanated complexes. These complexes have intense blue fluorescence emission, suggesting applications in creating new fluorescent materials (Takayama et al., 2004).

Synthesis of Dihydroazetes

Koronatov et al. (2019) developed a one-pot method for synthesizing 3-(pyridin-2-yl)-2,3-dihydroazetes from 3-aryl-2-(pyridin-2-yl)-2H-azirines using trimethylsilyl protection, showcasing an innovative approach to creating such structures (Koronatov et al., 2019).

properties

IUPAC Name

5-(2-trimethylsilylethynyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBOPPDLCVSNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one

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